
D,L-Tryptophan-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Tryptophan-13C2,15N is an indole acetic acid labeled metabolite . It is found in roots and root nodules of Phaseolus mungo . This compound is an amino acid precursor of serotonin and melatonin .
Molecular Structure Analysis
The molecular weight of D,L-Tryptophan-13C2,15N is 207.20 . Its molecular formula is (13C)2C9H12(15N)NO2 . The SMILES representation is C1=CC=C2C(=C1)C(=CN2)[13CH2]13CHO)[15NH2] .Physical And Chemical Properties Analysis
D,L-Tryptophan-13C2,15N is a solid . It is soluble in dilute aqueous sodium hydroxide, DMSO, and water . It should be stored at 4° C . The melting point is between 248-252° C .Scientific Research Applications
Nutritional Research : D,L-Tryptophan-13C2,15N has been studied for its nutritional significance. Huang et al. (2014) focused on determining the tryptophan requirement of term infants using isotopic methods. Their research highlights tryptophan's role in protein synthesis and as a precursor in serotonin and kynurenine pathways, which relate to sleep patterns (Huang et al., 2014).
Analytical Method Development : The development of analytical methods for detecting tryptophan and its metabolites is a significant application. Friedman (2018) provided an integrated overview of multiple analytical methods for free and protein-bound tryptophan in foods and human tissues, underscoring its nutritional importance and potential role in disease diagnosis and therapy (Friedman, 2018).
Molecular Interaction Studies : Research by Lee et al. (1995) utilized D,L-Tryptophan-13C2,15N in studying the dynamic properties and intermolecular interactions of tryptophan with the E. coli trp-repressor and operator DNA complex, using NMR techniques (Lee et al., 1995).
Isotopic Abundance Research : Trivedi et al. (2021) examined the isotopic abundance ratio in L-tryptophan, which is essential for protein synthesis and a precursor of various bioactive metabolites. Their study aimed to investigate the impact of Biofield Energy Treatment on L-tryptophan's structural properties and isotopic abundance ratio (Trivedi et al., 2021).
Pharmacological Research : Modoux et al. (2020) reviewed the potential of targeting L-tryptophan metabolism as a therapeutic approach, noting its involvement in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).
Enzymatic Synthesis Studies : Malthouse et al. (1997) reported on the enzymatic synthesis of isotopically labelled serine and tryptophan, which has applications in peptide synthesis (Malthouse et al., 1997).
Animal Behavior and Physiology Research : Shen et al. (2012) investigated the effects of increasing tryptophan intake on growth and physiological changes in nursery pigs, highlighting its role in serotonin production and stress hormone regulation (Shen et al., 2012).
Metabolic Engineering : Gu et al. (2012) explored the metabolic engineering of E. coli for efficient L-tryptophan production, demonstrating the potential of tryptophan as a target for biotechnological manipulation (Gu et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
D,L-Tryptophan-13C2,15N is an indole acetic acid labeled metabolite . It is an amino acid precursor of serotonin and melatonin . The primary targets of this compound are the receptors and enzymes involved in the synthesis and signaling of serotonin and melatonin.
Mode of Action
As a precursor, D,L-Tryptophan-13C2,15N is metabolized into serotonin and melatonin. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, while melatonin is a hormone that regulates sleep-wake cycles .
Biochemical Pathways
D,L-Tryptophan-13C2,15N is involved in the tryptophan-serotonin pathway. In this pathway, tryptophan is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and then into serotonin by the enzyme aromatic L-amino acid decarboxylase. Serotonin can be further acetylated and methylated to form melatonin .
Result of Action
The molecular and cellular effects of D,L-Tryptophan-13C2,15N’s action are primarily through its metabolites, serotonin and melatonin. Serotonin can influence mood, appetite, and sleep, among other functions. Melatonin is involved in regulating the body’s circadian rhythm, thus affecting sleep patterns .
properties
IUPAC Name |
2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-NCZFIEHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

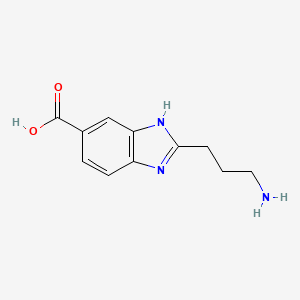

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
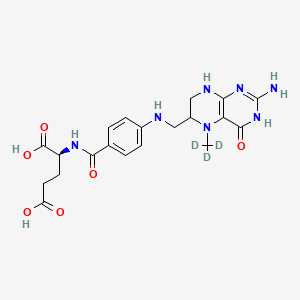

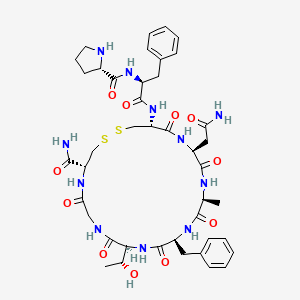

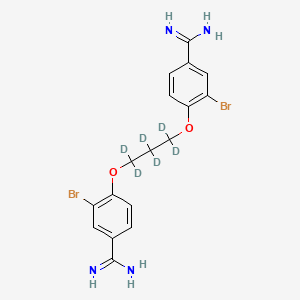
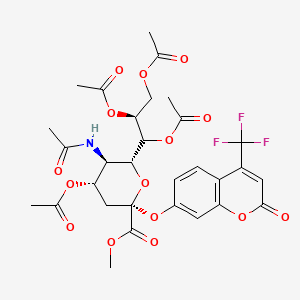
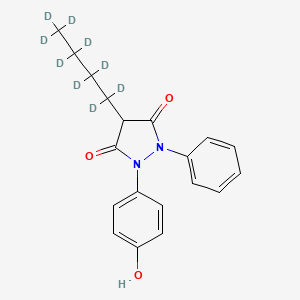
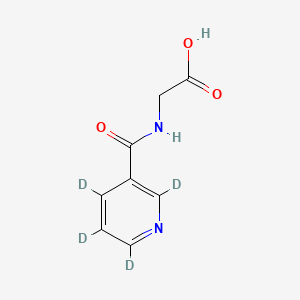
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)